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Lipoamide-PEG3-biotin

Cat. No.: B13442645
M. Wt: 634.9 g/mol
InChI Key: NTUJKFCBMVRCFR-ZABSQVGDSA-N
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Description

Contextualization within Modern Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. thermofisher.com These strategies are fundamental to many areas of biological research and medicine, including drug delivery, immunoassays, and cellular imaging. nih.gov Modern bioconjugation techniques often employ crosslinking reagents that have specific reactive groups to facilitate the targeted connection of different molecular entities. thermofisher.com

Lipoamide-PEG3-Biotin fits within this context as a versatile reagent. It can be used to connect molecules to surfaces, such as gold nanoparticles, or to other biomolecules for targeted delivery or detection. frontiersin.orgiris-biotech.de The strategies for using such compounds can range from direct attachment to surfaces to more complex, multi-step processes involving bioorthogonal chemistry, where the components react selectively with each other within a complex biological environment. nih.gov

Rationale for the Modular Design: Lipoamide (B1675559), Polyethylene (B3416737) Glycol (PEG), and Biotin (B1667282) Moieties

The effectiveness of this compound lies in the specific functions of its three core components:

Lipoamide: Derived from lipoic acid, the lipoamide moiety contains a disulfide bond within a five-membered ring. This group is known for its ability to form strong dative bonds with metal surfaces, particularly gold. iris-biotech.de This makes it an excellent anchor for attaching the entire molecule, and anything conjugated to it, to nanoparticles or other metal-based substrates. frontiersin.org Lipoic acid derivatives are also noted for being odorless, which is an advantage over many thiol-containing compounds. iris-biotech.de

Polyethylene Glycol (PEG): The PEG component in this compound is a short, hydrophilic linker composed of three ethylene (B1197577) glycol units. iris-biotech.de PEG linkers, in general, are widely used in bioconjugation due to their water solubility, biocompatibility, and ability to reduce non-specific binding of the conjugated molecule to other surfaces. chempep.comaxispharm.com They act as flexible spacers, which can improve the stability and solubility of the final conjugate. axispharm.comissuu.com The use of a discrete PEG linker, like PEG3, means it has a defined length and molecular weight, which allows for greater precision in bioconjugation strategies. broadpharm.com

Biotin: Biotin, also known as vitamin B7, is a small molecule that has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. issuu.com This strong and highly specific interaction is one of the most widely utilized binding pairs in molecular biology. thermofisher.com By incorporating a biotin moiety, this compound can be used to attach to anything that is labeled with avidin or streptavidin, or conversely, to act as a tag that can be detected by labeled avidin or streptavidin. thermofisher.com

Significance in the Development of Research Probes

The combination of these three moieties in a single molecule makes this compound a powerful tool for creating research probes. magtech.com.cn Researchers can use this compound to:

Immobilize biomolecules: By anchoring the lipoamide end to a gold surface, the biotin end can be used to capture and immobilize avidin- or streptavidin-conjugated proteins, nucleic acids, or other molecules for study. thermofisher.com

Develop targeted delivery systems: The molecule can be used to functionalize nanoparticles for targeted drug delivery. smolecule.com For instance, a nanoparticle coated with this compound could be directed to a specific cell type by using an avidin-linked antibody that recognizes a cell surface receptor.

Create sensitive detection systems: The biotin tag allows for highly sensitive detection using enzyme- or fluorophore-labeled streptavidin. nih.gov This is valuable in a variety of assay formats, including ELISAs and Western blotting. thermofisher.com

The modular design allows for a "plug-and-play" approach to creating complex biological tools, where the lipoamide provides a stable anchor, the PEG linker offers favorable physicochemical properties, and the biotin provides a highly specific and strong binding site.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50N4O6S3 B13442645 Lipoamide-PEG3-biotin

Properties

Molecular Formula

C28H50N4O6S3

Molecular Weight

634.9 g/mol

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)/t22?,23-,24?,27-/m1/s1

InChI Key

NTUJKFCBMVRCFR-ZABSQVGDSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Lipoamide Peg3 Biotin

Convergent Synthesis Approaches for the Lipoamide-PEG3-Biotin Conjugate

The synthesis of this compound is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis or modification of the three key building blocks—lipoic acid, the PEG3 linker, and biotin (B1667282)—which are then coupled together in the final stages. A common convergent pathway involves the sequential coupling of these components, often starting with the modification of the PEG linker.

A representative synthetic route begins with a heterobifunctional PEG linker, for instance, one possessing an amino group at one terminus and a hydroxyl group at the other. The synthesis proceeds in a stepwise fashion:

Biotinylation of the PEG Linker: An activated form of biotin, typically Biotin-NHS ester, is reacted with the amino group of the amino-PEG-alcohol. This reaction forms a stable amide bond, yielding a Biotin-PEG-alcohol intermediate.

Activation of the Intermediate: The terminal hydroxyl group of the Biotin-PEG-alcohol is then activated to facilitate the subsequent reaction with lipoic acid. This can be achieved by converting the alcohol to a better leaving group, such as a tosylate or mesylate.

Conjugation with Lipoamide (B1675559): In a parallel step, the carboxyl group of lipoic acid is converted into a more reactive species. Alternatively, the amine of lipoamide (the amidated form of lipoic acid) can be used to displace the activated group on the Biotin-PEG intermediate. The most common approach, however, involves activating the carboxyl group of lipoic acid itself (e.g., as an NHS ester) and reacting it with an amino-terminated Biotin-PEG linker.

For example, a commercially available Azide-PEG-Amine linker can be utilized. The amine end is first reacted with lipoic acid activated with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form Lipoamide-PEG-Azide. Subsequently, an alkyne-functionalized biotin is attached to the azide (B81097) terminus via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This modular approach allows for flexibility and the efficient construction of the final conjugate.

Reactant 1 Reactant 2 Coupling Method Resulting Linkage
Lipoic Acid-NHS EsterAmino-PEG3-BiotinN-AcylationAmide Bond
LipoamideBiotin-PEG3-NHS EsterN-AcylationAmide Bond
Lipoamide-PEG3-AzideAlkyne-BiotinClick Chemistry (CuAAC)Triazole Ring
Biotin-PEG3-PhosphineAzido-LipoamideStaudinger LigationAza-ylide intermediate -> Amide Bond

Functional Group Reactivity and Chemoselective Linkage in Synthesis

The successful synthesis of this compound hinges on the principles of chemoselectivity, where specific functional groups react with one another under mild conditions without affecting other parts of the molecules. The key functional groups involved are the carboxyl group of lipoic acid, the primary or secondary amines on linkers or lipoamide, and the valeric acid side chain of biotin, which is a common point of attachment.

Amide Bond Formation: This is the most prevalent linkage strategy. It involves the reaction between a carboxyl group and a primary amine. To facilitate this, the carboxylic acid is typically activated to form a more reactive species. N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their reactivity with primary amines at

Mechanistic Principles of Lipoamide Peg3 Biotin Functionality

Elucidation of Biotin-Streptavidin/Avidin (B1170675) High-Affinity Interactions in Probe Design

The utility of Lipoamide-PEG3-biotin in probe design is fundamentally reliant on the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (also known as vitamin B7) and the tetrameric proteins avidin and streptavidin. nih.govacs.org This binding affinity is among the highest known in nature, characterized by an extremely low dissociation constant (Kd) in the range of 10-14 to 10-15 M. acs.org This indicates a bond that is very rapid to form and is highly stable once formed. acs.orgthermofisher.com

The strength of this interaction is orders of magnitude greater than that of typical antigen-antibody interactions, making it an ideal system for molecular detection and immobilization. nih.gov The bond is resistant to a wide range of pH, temperatures, organic solvents, and other denaturing agents, ensuring its stability across diverse experimental conditions. acs.orgthermofisher.com

Streptavidin, isolated from the bacterium Streptomyces avidinii, is often preferred over avidin (from egg whites) in assay development. acs.orglumiprobe.com This preference is due to streptavidin's near-neutral isoelectric point and lack of glycosylation, which results in significantly lower non-specific binding compared to the more basic and glycosylated avidin protein. lumiprobe.com In probe design, a biomolecule or surface functionalized with this compound can be reliably and specifically targeted by streptavidin conjugated to a reporter molecule, such as a fluorophore or an enzyme, enabling highly sensitive detection. lumiprobe.comnih.gov

Interacting PairDissociation Constant (Kd)Relative Affinity
Biotin-Streptavidin~10-14 MVery High
Biotin-Avidin~10-15 MVery High
Typical Antigen-Antibody10-8 to 10-12 MHigh
Enzyme-Substrate10-3 to 10-8 MModerate to High

Data sourced from references nih.govacs.org.

Influence of the Tri(ethylene glycol) (PEG3) Spacer on Conjugate Performance

In many biochemical applications, the biotin moiety must be accessible to the deep binding pocket of a streptavidin or avidin protein. lumiprobe.com When a biotinylated molecule is large or is attached to a solid surface, steric hindrance can prevent this interaction from occurring efficiently. The PEG3 spacer arm, which is approximately 22 atoms (27.7 Å) in length, physically extends the biotin reporter group away from the lipoamide (B1675559) anchor and the attached substrate. vectorlabs.com This separation minimizes the potential for steric clash, ensuring that the biotin molecule remains accessible for high-affinity binding to its target protein. generi-biotech.comnih.gov This is crucial for maintaining the biological activity of the labeled molecule and achieving optimal signal detection in assays. nih.gov

Poly(ethylene glycol) is a hydrophilic, biologically inert, and non-immunogenic polymer. thermofisher.com The incorporation of the PEG3 spacer significantly enhances the aqueous solubility of the entire this compound conjugate. broadpharm.comnih.gov This is particularly advantageous because biotin itself has poor water solubility. vectorlabs.com By improving the hydrophilicity of the conjugate, the PEG3 linker reduces the tendency for aggregation and non-specific hydrophobic interactions, which can otherwise lead to high background signals in assays. vectorlabs.com The increased water solubility ensures that labeled biomolecules remain in solution and are readily accessible within aqueous biological environments, thereby improving the reliability and sensitivity of experimental outcomes. vectorlabs.comthermofisher.com

Bioconjugation Reactivity Profiles and Compatibility with Bioorthogonal Chemistries

The this compound molecule offers a defined reactivity profile primarily through its terminal lipoamide group. Lipoamide is the functional amide form of lipoic acid, a molecule containing a dithiolane ring. wikipedia.orghmdb.ca This dithiolane moiety is known to form dative bonds with metal surfaces, providing a robust and specific method for immobilizing the conjugate onto gold, silver, or other metallic substrates. vectorlabs.com This makes the molecule particularly useful for applications such as surface plasmon resonance (SPR) or the functionalization of nanoparticles.

Beyond this direct reactivity, the this compound construct is highly compatible with bioorthogonal chemistries. Bioorthogonal reactions are chemical ligations that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov Common examples include copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition) and Staudinger ligations. wikipedia.orgnih.gov

The chemical groups present in this compound—amides, ethers, the dithiolane ring, and the biotin ureido ring—are generally inert and stable under the mild, aqueous conditions required for these bioorthogonal reactions. nih.gov This compatibility allows for multi-step labeling strategies. For instance, a target biomolecule in a complex biological sample could first be tagged with a bioorthogonal handle (like an azide); subsequently, a detection or capture reagent functionalized with this compound and a complementary reactive group (like an alkyne) could be introduced. The inherent stability and non-reactivity of the this compound scaffold within these chemical systems make it a versatile component in advanced bioconjugation protocols.

Applications of Lipoamide Peg3 Biotin in Advanced Biochemical and Cellular Research

Activity-Based Protein Profiling (ABPP) and Enzyme Interactomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed probes to assess the functional state of enzymes within complex biological systems. nih.govnih.gov These probes typically feature a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. creative-biolabs.com Lipoamide-PEG3-biotin functions as such a probe, where the lipoamide (B1675559) group serves as a recognition element for a specific class of enzymes.

The lipoamide component of the probe mimics the natural cofactor, lipoic acid, which is essential for several key multi-enzyme complexes involved in metabolism. pharmacyfreak.com These enzymes utilize a lipoamide "swinging arm" to shuttle reaction intermediates between different active sites. pharmacyfreak.com By incorporating the lipoamide structure, the this compound probe can be specifically targeted to the active sites of these enzymes, allowing researchers to profile their activity.

Once the probe binds, it can form a covalent bond with a catalytically active residue, effectively labeling the functional enzyme. nih.gov Because ABPP probes only label active enzymes, they provide a direct measure of enzymatic function, which is a significant advantage over traditional proteomic analyses that measure protein abundance. nih.gov This technique is instrumental in studying the functional status of metabolic enzymes in various physiological and pathological states.

Table 1: Key Lipoamide-Dependent Enzyme Complexes
Enzyme ComplexFunctionSubunits Utilizing Lipoamide
Pyruvate (B1213749) Dehydrogenase Complex (PDH)Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.Dihydrolipoyl transacetylase (E2)
α-Ketoglutarate Dehydrogenase Complex (KGDH)A key control point in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA.Dihydrolipoyl transsuccinylase (E2)
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)Catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from amino acid catabolism.Dihydrolipoyl transacylase (E2)
Glycine Cleavage System (GCS)Catalyzes the degradation of glycine.H-protein

Competitive ABPP is a powerful application for discovering and characterizing enzyme inhibitors. nih.govannualreviews.org This method can be used to screen compound libraries for molecules that target lipoamide-dependent enzymes. In this workflow, a proteome is first treated with a potential inhibitor before the addition of the this compound probe. nih.gov If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the probe. nih.gov The reduction or absence of a signal from the probe for a particular enzyme indicates that it is a target of the inhibitor. annualreviews.org This approach is highly valuable for drug discovery, as it allows for the identification of specific enzyme inhibitors directly in a complex biological sample without prior knowledge of the enzyme's substrates. annualreviews.org

Furthermore, this platform can provide insights into the selectivity of inhibitors by profiling their effects across the entire family of accessible enzymes. nih.gov Similarly, competitive ABPP can be adapted to identify novel substrates, as competition for the active site between a natural substrate and the probe would also lead to a decrease in probe labeling.

Affinity-Based Proteomics and Biomolecule Enrichment

The biotin (B1667282) component of the this compound probe is a crucial element for the isolation and subsequent identification of labeled biomolecules. Biotin forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin, which is a cornerstone of many biochemical purification techniques. nih.gov

After a lipoamide-dependent enzyme has been covalently labeled by the probe in a cell lysate or living cells, the biotin tag serves as a high-affinity handle for purification. The lysate is typically incubated with streptavidin-conjugated beads (e.g., magnetic or agarose (B213101) beads), which selectively capture the biotinylated probe-enzyme complexes. nih.gov

This affinity purification step is highly efficient due to the strength of the biotin-streptavidin interaction, allowing for stringent washing conditions to remove non-specifically bound proteins. This results in a highly enriched sample of the target enzyme and, importantly, any associated proteins that are part of a stable macromolecular complex. The isolated proteins can then be identified using mass spectrometry, providing a detailed snapshot of the enzyme and its direct interactors. nih.gov

A significant challenge in affinity-based proteomics is the elution of the captured proteins from the streptavidin beads, as the bond's strength requires harsh, denaturing conditions to break. nih.govnih.gov These conditions can sometimes be incompatible with downstream analytical techniques. nih.gov Several strategies have been developed to address this issue.

Harsh denaturing elution often involves boiling the beads in a buffer containing sodium dodecyl sulfate (B86663) (SDS). nih.gov While effective, this denatures the proteins, making functional studies impossible. A common alternative for mass spectrometry is on-bead digestion, where proteases like trypsin are added directly to the beads to digest the captured proteins into peptides for analysis. nih.gov However, this can lead to contamination of the sample with peptides from streptavidin itself. researchgate.net

Milder elution methods include competitive displacement, which uses a high concentration of free biotin to displace the biotinylated proteins from the beads. nih.govnih.gov The efficiency of this method can be enhanced by heating and optimizing detergent concentrations in the lysis buffer. nih.gov Other strategies involve using chemically modified forms of biotin, such as iminobiotin (B1258364), which binds to streptavidin at a high pH and can be eluted under mild acidic conditions. sigmaaldrich.com

Table 2: Comparison of Elution Strategies for Biotin-Streptavidin Affinity Purification
Elution MethodPrincipleAdvantagesDisadvantages
Harsh Denaturation (e.g., SDS, Guanidine-HCl)Disrupts the structures of streptavidin and the target protein, breaking the interaction. sigmaaldrich.comHighly effective and rapid protein release.Irreversibly denatures proteins, incompatible with functional assays; may require buffer exchange for MS. sigmaaldrich.com
Competitive Elution (Excess Free Biotin)High concentrations of free biotin compete for the binding sites on streptavidin. nih.govCan be non-denaturing, preserving protein function and integrity.Often inefficient, requiring heat or specific buffer conditions for effective release. nih.gov High biotin concentration may interfere with some downstream applications.
On-Bead Digestion (e.g., Trypsin)Proteins are digested into peptides while still bound to the beads; peptides are then collected for MS analysis. nih.govDirectly compatible with mass spectrometry workflows.Information on intact protein is lost; can lead to significant contamination with streptavidin peptides. researchgate.net
pH Shift (for Iminobiotin)Uses a biotin analog (iminobiotin) that binds at high pH (~10) and elutes at mild acidic pH (~4). sigmaaldrich.comVery mild, non-denaturing conditions preserve protein structure and function.Requires initial labeling with iminobiotin instead of standard biotin.

Proximity Labeling Techniques for Spatiotemporal Mapping

Proximity labeling (PL) is an innovative approach for mapping the proteomic composition of specific subcellular compartments and identifying transient or weak protein-protein interactions in living cells. researchgate.netresearchgate.net These methods utilize an enzyme, fused to a protein of interest, that generates short-lived, reactive molecules to covalently tag neighboring proteins with a marker, typically biotin. mdpi.com The two most common PL enzymes are the promiscuous biotin ligase BirA* (used in BioID) and the engineered ascorbate (B8700270) peroxidase (APEX). researchgate.netnih.gov

While this compound is not itself a PL enzyme, it serves as a valuable chemical tool within this experimental framework. Its role is not to generate the reactive biotin species, but to act as a targeted probe to explore the functional landscape of the identified proximal proteins.

For instance, after a PL experiment identifies a list of proteins proximal to a mitochondrial protein of interest, this compound could be used in a follow-up ABPP experiment to determine which of these candidates are active lipoamide-dependent enzymes. This allows researchers to move beyond simple spatial correlation and gain functional insights, confirming whether the proximity of an enzyme to the protein of interest is linked to its metabolic activity. This integrated approach allows for a spatiotemporal mapping of not just protein location, but also protein function, providing a more dynamic and comprehensive understanding of cellular processes.

Integration with Engineered Biocatalysts for Site-Specific Labeling

The lipoamide component of this compound serves as a specific substrate for engineered biocatalysts, most notably the E. coli enzyme lipoic acid ligase (LplA) and its mutants. This enzymatic system provides a powerful method for site-specific protein labeling. nih.govsquarespace.com

The process involves genetically fusing a target protein with a short, specific recognition sequence known as the LplA acceptor peptide (LAP). researchgate.netnih.gov In the presence of ATP, engineered LplA catalyzes the covalent attachment of the lipoamide portion of this compound onto a specific lysine (B10760008) residue within the LAP tag. nih.govmit.edu This reaction is highly specific, ensuring that the biotin tag is conjugated only at the desired location, leaving the rest of the protein unmodified and preserving its native function. nih.gov

Research has demonstrated that LplA exhibits considerable plasticity in its small-molecule binding site, accepting various derivatives of lipoic acid. squarespace.com Scientists have successfully re-directed LplA to ligate probes such as alkyl azides, fluorophores, and other chemical handles to proteins fused with the LAP tag. researchgate.netnih.gov The this compound molecule fits this paradigm, where the lipoamide is recognized by the enzyme, the PEG3 linker provides spatial separation from the protein backbone, and the biotin serves as a robust affinity handle for subsequent applications.

This enzymatic labeling strategy offers significant advantages over traditional chemical conjugation methods, which often target reactive amino acid side chains (like lysines or cysteines) indiscriminately, leading to heterogeneous products and potential loss of protein activity. The LplA system's high specificity and efficiency make it an invaluable tool for producing homogeneously labeled proteins for advanced research. researchgate.net

ComponentRole in the Labeling SystemExample
Engineered BiocatalystCatalyzes the site-specific covalent attachment of the substrate.E. coli Lipoic Acid Ligase (LplA) or its mutants (e.g., LplAW37V). nih.gov
Recognition SequenceA short peptide tag genetically fused to the protein of interest that is recognized by the biocatalyst.LplA Acceptor Peptide (LAP). nih.gov
Substrate MoleculeThe molecule containing the functional tag that is attached to the recognition sequence.This compound.

Spatial Profiling of Protein-Protein Interactions in Cellular Compartments

Mapping the spatial organization of proteins within a cell is crucial for understanding cellular function. Proximity-dependent labeling (PL) has emerged as a powerful technique for identifying transient and weak protein-protein interactions (PPIs) within their native cellular environment. nih.govresearchgate.net Methods like BioID (biotin identification) utilize an engineered biotin ligase (BirA*) fused to a protein of interest. nih.gov When supplied with biotin and ATP, the enzyme generates reactive biotinoyl-5'-AMP, which diffuses and covalently labels lysine residues on nearby proteins within a nanometer-scale radius. nih.govnih.gov

The labeled proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry, providing a "snapshot" of the protein's immediate molecular neighborhood. nih.gov this compound, as a biotin-containing molecule, is central to the detection and purification stages of these workflows. While not the direct enzymatic substrate for BirA*, the biotin moiety it carries is the universal handle for capturing labeled proteins.

Furthermore, the principles of enzymatic labeling can be extended to other systems. The LplA system, which utilizes lipoamide derivatives, could be adapted for proximity labeling applications, potentially offering an orthogonal approach to existing methods. nih.govmit.edu The core advantage of PL is its ability to capture interactions that are often missed by traditional methods like co-immunoprecipitation, which may fail to detect weak or transient binding partners that dissociate during cell lysis and purification. nih.gov The use of biotinylated probes is fundamental to the success of these spatial profiling techniques. nih.gov

Studies of Molecular Recognition and Interaction Dynamics

Characterization of Protein-Ligand Binding Affinities

The interaction between biotin and the proteins avidin or streptavidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M). wikipedia.org This makes the biotin tag an ideal tool for studying molecular recognition. When this compound is conjugated to a protein, the biotin moiety allows for its stable and specific interaction with streptavidin.

The presence of the lipoamide and PEG3 linker can influence the binding kinetics. The PEG linker, a flexible and hydrophilic spacer, helps to extend the biotin tag away from the surface of the labeled protein. This minimizes steric hindrance and can improve the accessibility of the biotin for the binding pocket of streptavidin, ensuring efficient capture. While modifications to the biotin structure can slightly alter binding affinity, the fundamental high-affinity interaction is retained. nih.gov Advanced streptavidin mutants, such as traptavidin, have been engineered to exhibit an even slower biotin dissociation rate, further strengthening the interaction for applications requiring extreme stability. nih.gov

Binding PairDissociation Constant (Kd)Key Characteristic
Streptavidin - Biotin~10-14 M wikipedia.orgOne of the strongest known non-covalent interactions.
Monomeric Streptavidin - Biotin~10-7 - 10-8 M wikipedia.orgLower affinity, allowing for reversible binding and purification.
Traptavidin - Biotin~10-fold slower off-rate than wild-type nih.govEngineered for enhanced thermal and mechanical stability.

Analysis of Protein-Protein and Protein-Nucleic Acid Complex Formation

This compound is instrumental in facilitating the study of complex biomolecular interactions using techniques like surface plasmon resonance (SPR), bio-layer interferometry (BLI), and affinity pull-down assays. bioradiations.comyoutube.com In these methods, a protein or nucleic acid is first labeled with this compound, often through site-specific enzymatic conjugation as described previously.

This biotinylated molecule is then immobilized onto a sensor chip or bead surface that is coated with streptavidin. nih.gov This immobilization strategy is highly stable and oriented. The PEG3 spacer in this compound plays a critical role by extending the captured biomolecule away from the surface, which prevents denaturation and ensures its binding sites are freely accessible to potential interaction partners (analytes) that are flowed over the surface. molecular-interactions.si

Advanced Labeling and Detection in Immunochemical and Molecular Assays

Enhanced Performance in Western Blotting, ELISA, and Related Detection Methods

In immunochemical assays such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), the biotin-streptavidin system is a cornerstone for signal amplification. nih.gov The use of a biotinylated detection antibody, which can be prepared using this compound, followed by incubation with an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase, HRP), can dramatically increase the sensitivity of an assay. who.intplos.org

The this compound molecule contributes to "enhanced performance" in several ways:

Reduced Steric Hindrance : The PEG3 spacer arm physically separates the biotin tag from the antibody, allowing the large streptavidin-enzyme conjugate to bind without steric interference. This leads to more efficient detection and a stronger signal. cymaris.com

Improved Solubility and Reduced Background : The hydrophilic nature of the PEG linker can improve the solubility of the labeled antibody and help reduce non-specific binding to the assay surface (e.g., nitrocellulose membrane or polystyrene plate). This results in a lower background and an improved signal-to-noise ratio. semanticscholar.org

Signal Amplification : The fundamental principle of the system provides inherent amplification. Multiple biotin molecules can be conjugated to a single antibody, and each bound streptavidin-enzyme conjugate can then catalyze the conversion of many substrate molecules into a detectable signal (colorimetric or chemiluminescent), significantly enhancing detection sensitivity compared to direct enzyme-conjugated antibodies. nih.govjacksonimmuno.combio-rad.com

Studies have shown that optimizing the biotin-streptavidin interaction can lead to substantial improvements in assay performance. For instance, one strategy demonstrated a four-fold improvement in the limit of detection in an ELISA by modulating the binding sites on streptavidin-HRP with free biotin. plos.org The superior chemical properties conferred by the PEG linker in this compound contribute directly to the robustness and sensitivity of these widely used detection methods.

Quantitative Measurement of Biotinylation Levels on Research Targets

Accurately determining the extent of biotinylation is crucial for the reproducibility and optimization of assays that utilize this compound. The degree of biotin incorporation, often expressed as the biotin-to-protein (B/P) ratio, can significantly impact the outcome of downstream applications such as affinity purification. Several methods are available for the quantitative measurement of biotinylation levels on target molecules.

One of the most common techniques is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. mesoscale.comaatbio.comthermofisher.com This colorimetric method is based on the displacement of the HABA dye from avidin or streptavidin by the biotin present in the sample. The HABA-avidin complex has a characteristic absorbance at 500 nm; when a biotinylated sample is introduced, the stronger affinity of biotin for avidin displaces the HABA dye, leading to a decrease in absorbance. aatbio.comthermofisher.com This change is proportional to the amount of biotin in the sample, allowing for the calculation of the B/P ratio. mesoscale.com While widely used, the HABA assay has limitations in terms of sensitivity and may require substantial amounts of the labeled protein. aatbio.com

To address the sensitivity issues of the HABA assay, fluorescence-based methods have been developed. These assays operate on a similar displacement principle but utilize a fluorescently tagged reporter that is quenched upon binding to avidin. When the biotinylated sample is added, the reporter is displaced, resulting in an increase in fluorescence that can be measured with a fluorescence plate reader. thermofisher.com Fluorescent assays are significantly more sensitive and require less sample material compared to the traditional HABA method. thermofisher.com

The table below summarizes and compares the common methods for quantifying biotinylation levels.

MethodPrincipleAdvantagesDisadvantages
HABA Assay Colorimetric; displacement of HABA dye from avidin by biotin, causing a decrease in absorbance at 500 nm. mesoscale.comaatbio.comthermofisher.comSimple, uses standard spectrophotometer. thermofisher.comLower sensitivity, requires larger sample amounts. aatbio.com
Fluorescent Assays Fluorometric; displacement of a fluorescent reporter from avidin by biotin, causing an increase in fluorescence. thermofisher.comHigh sensitivity, requires less sample than HABA. thermofisher.comRequires a fluorescence plate reader. thermofisher.com
Mass Spectrometry (MS) Direct detection of mass shift in peptides due to biotin modification. nih.govnih.govHighest sensitivity, provides site-specific information, enables multiplexed quantitative analysis with isotopic labels. nih.govRequires specialized equipment and complex data analysis. nih.govnih.gov

Design and Application of Chemical Probes for Target Identification

This compound is a valuable component in the design of chemical probes for identifying the cellular targets of small molecules and bioactive compounds. These probes typically consist of the bioactive molecule of interest, a linker such as the PEG3 moiety, and a reporter tag, which is biotin. The probe allows for the capture and subsequent identification of binding partners through affinity purification.

Optimization of Linker Length and Functionalization Site for Probe Efficacy

The efficacy of a chemical probe in capturing its target protein is critically dependent on the design of the linker connecting the bioactive compound to the biotin tag. tuat.ac.jp The length, flexibility, and attachment point of the linker can significantly influence the probe's ability to interact with both its biological target and the affinity matrix (e.g., streptavidin beads). tuat.ac.jp

The polyethylene (B3416737) glycol (PEG) linker, as in this compound, is frequently used due to its hydrophilicity, which improves the solubility of the probe, and its flexibility. tuat.ac.jpaxispharm.combiochempeg.com However, the length of the PEG chain is a crucial parameter that must be optimized. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the probe to its target protein and the bulky streptavidin protein on the affinity beads. tuat.ac.jp Conversely, an overly long linker might lead to increased nonspecific binding or a reduction in the effective concentration of the probe on the beads. tuat.ac.jp

A study on biotinylated probes for the anticancer natural product OSW-1 systematically investigated the effect of PEG linker length on target capture efficiency. tuat.ac.jp Probes with different PEG linker lengths were synthesized and evaluated for their ability to pull down the known OSW-1 binding proteins, OSBP and ORP4. The results demonstrated that a probe with a medium-length PEG5 linker was the most effective at isolating the target proteins. tuat.ac.jp Interestingly, a probe with a longer linker, while exhibiting higher anticancer activity, was less efficient in the pull-down assay, highlighting that probe design for biological activity and for target identification can have different optimal parameters. tuat.ac.jp

The site of functionalization—the point on the bioactive molecule where the linker is attached—is another critical factor. The linker should be attached at a position that does not interfere with the compound's binding to its target protein. In a study identifying targets for the antimitotic agent NP-10, researchers prepared two types of biotinylated probes: an O-PEGylated "active" form and an N-PEGylated "inactive" form. The O-PEGylated probe, where the linker was attached to a specific oxygen atom, retained its biological activity and successfully pulled down target proteins. In contrast, the N-PEGylated probe was inactive, demonstrating the importance of the attachment site for maintaining the compound's biological function and enabling successful target identification. researchgate.net

The following table summarizes research findings on the impact of linker length on the efficacy of biotinylated probes in target identification.

Bioactive CompoundLinker TypeLinker LengthTarget Protein(s)Key Finding
OSW-1 PEGPEG3 (Short)OSBP, ORP4Less effective at target protein enrichment compared to PEG5. tuat.ac.jp
OSW-1 PEGPEG5 (Medium)OSBP, ORP4Most effective enrichment of target proteins in affinity pulldown assay. tuat.ac.jp
OSW-1 PEGPEG7 (Long)OSBP, ORP4Less effective at target isolation than the PEG5 probe, despite higher anticancer activity. tuat.ac.jp

Elucidation of Binding Partners for Small Molecules and Bioactive Compounds

A primary application of this compound-based chemical probes is the identification of the cellular binding partners of small molecules, a critical step in drug discovery and chemical biology known as target identification. princeton.edu This process is often essential for understanding the mechanism of action of a compound discovered through phenotypic screening. princeton.edu

The general workflow for target identification using a biotinylated probe involves several key steps. First, the probe, containing the small molecule linked to biotin via a spacer like PEG3, is incubated with a cell lysate or in living cells to allow it to bind to its protein targets. researchgate.net Following incubation, the probe-protein complexes are captured from the complex mixture using an affinity matrix, typically streptavidin- or avidin-coated beads, which exhibit an exceptionally high affinity for the biotin tag. nih.govresearchgate.net

After capturing the complexes, unbound proteins are washed away to reduce background contamination. The specifically bound proteins are then eluted from the beads and identified using high-sensitivity mass spectrometry-based proteomics. researchgate.netnih.gov This approach allows for the identification of both high-affinity and transient or weak protein interactions.

To enhance the identification of specific interactions, photoaffinity labeling (PAL) is often employed. princeton.edu In this advanced technique, the chemical probe is also equipped with a photoreactive group, such as a diazirine. princeton.edu Upon activation with UV light, this group forms a covalent bond with the interacting target protein. This irreversible linkage allows for more stringent washing conditions to be used, further reducing nonspecific binders and increasing the confidence in the identified targets. The biotin tag then facilitates the enrichment of these covalently crosslinked complexes for subsequent MS analysis. princeton.edu This strategy has proven powerful for identifying the targets of a wide range of bioactive compounds.

Methodological Considerations and Analytical Approaches in Lipoamide Peg3 Biotin Research

Optimization of Bioconjugation Reaction Parameters

While Lipoamide-PEG3-biotin is often used as a pre-functionalized surface agent rather than for direct conjugation to biomolecules in solution, the principles of optimizing its interaction with surfaces and subsequent capture of target molecules are crucial. The lipoamide (B1675559) group forms stable dative bonds with gold, silver, and other metallic surfaces, making it a popular choice for functionalizing biosensors and nanoparticles. vectorlabs.com

Key parameters for optimizing the formation of a self-assembled monolayer (SAM) of this compound on a metallic surface include:

Solvent Choice: The solubility of this compound should be considered. It is typically soluble in organic solvents like DMSO and DMF, and the choice of solvent can influence the packing density and organization of the SAM.

Incubation Time and Concentration: The kinetics of SAM formation are dependent on both the concentration of the this compound solution and the incubation time. Optimization of these parameters is essential to achieve a well-ordered and densely packed monolayer, which is critical for presenting the biotin (B1667282) moiety effectively.

Surface Purity: The cleanliness of the metallic substrate is paramount for efficient and uniform SAM formation. Any contaminants on the surface can lead to defects in the monolayer, affecting its performance in downstream applications.

Temperature: Temperature can influence the rate of SAM formation and the final organization of the molecules on the surface.

The hydrophilic and flexible PEG3 spacer is designed to extend the biotin moiety away from the surface, thereby increasing its accessibility to binding partners like streptavidin and reducing non-specific protein adsorption. vectorlabs.com

Strategies for Background Reduction and Specificity Enhancement in Pull-Down Assays

Pull-down assays using this compound-functionalized surfaces (e.g., magnetic beads, sensor chips) are powerful tools for isolating and identifying interacting biomolecules. However, a major challenge is minimizing non-specific binding, which can lead to the identification of false-positive interactors. Several strategies can be employed to address this:

Blocking: Prior to incubation with the sample (e.g., cell lysate), the functionalized surface should be treated with a blocking agent to saturate any non-specific binding sites. Common blocking agents include bovine serum albumin (BSA), casein, or commercially available blocking buffers.

Wash Buffer Optimization: The composition of the wash buffer is critical for reducing non-specific interactions while preserving the specific binding of the target molecule to the biotinylated bait. The stringency of the wash buffer can be modulated by:

Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can disrupt weak, non-specific electrostatic interactions. fishersci.com

Detergents: Non-ionic detergents (e.g., Tween-20, Triton X-100) are often included in wash buffers to reduce hydrophobic interactions. The type and concentration of the detergent may need to be empirically determined for each specific system. fishersci.comresearchgate.net

pH: Adjusting the pH of the wash buffer can also help to minimize non-specific binding.

Pre-clearing of Lysate: To remove proteins that non-specifically bind to the solid support (e.g., the beads themselves), the cell lysate can be pre-incubated with unconjugated beads before being added to the this compound-functionalized beads. nih.gov

Competitive Elution: While the biotin-streptavidin interaction is very strong, for weaker affinity systems, specific elution of bound proteins can be achieved using an excess of free biotin. However, for many applications, elution is performed under denaturing conditions.

Use of Controls: Appropriate negative controls are essential to distinguish specific interactors from non-specific binders. A common control is to perform the pull-down assay with a surface that lacks the biotin moiety or with a scrambled/mutant bait protein. fishersci.com

The table below summarizes common strategies for optimizing pull-down assays.

Parameter Strategy for Optimization Rationale
Blocking Use of BSA, casein, or commercial blockersSaturates non-specific binding sites on the solid support.
Wash Buffer Adjust salt concentration (e.g., 150-500 mM NaCl)Disrupts non-specific electrostatic interactions.
Add non-ionic detergents (e.g., 0.05-0.1% Tween-20)Reduces non-specific hydrophobic interactions.
Optimize pHMinimizes non-specific binding based on protein pI.
Pre-clearing Incubate lysate with unconjugated beadsRemoves proteins that bind non-specifically to the bead matrix.
Controls Use of a "beads-only" or "no-bait" controlIdentifies proteins that bind non-specifically to the support.

Advanced Analytical Techniques for Conjugate and Biomolecule Characterization

Following a successful pull-down or interaction study, a variety of analytical techniques can be employed to quantify and identify the captured biomolecules.

Quantifying the amount of biotin on a surface or conjugated to a molecule is crucial for ensuring the consistency and efficiency of downstream applications. While direct spectrophotometric quantification of this compound is not standard, several indirect methods can be used to quantify biotinylation in general.

One of the most common methods is the HABA (2-(4'-hydroxyazobenzene) benzoic acid) assay . This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) or streptavidin by biotin. The binding of HABA to avidin produces a color change that can be measured at 500 nm. When a biotin-containing sample is added, the biotin displaces the HABA, leading to a decrease in absorbance that is proportional to the amount of biotin present. vectorlabs.com

However, the HABA assay can be prone to interference from other substances and may lack the sensitivity required for some applications. Alternative commercial kits with improved sensitivity and accuracy are also available.

The following table outlines a comparison of common spectrophotometric biotin quantification methods.

Method Principle Wavelength (nm) Advantages Disadvantages
HABA Assay Displacement of HABA dye from avidin by biotin500Simple, inexpensiveLower sensitivity, potential for interference
Fluorescent Assays Displacement of a fluorescently labeled probe from avidinVaries with fluorophoreHigh sensitivityCan be more expensive, requires a fluorescence reader

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying proteins captured in pull-down assays using this compound. After elution of the bound proteins from the solid support, they are typically digested into peptides (e.g., with trypsin) and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A significant challenge in the MS analysis of biotin-based pull-downs is distinguishing bona fide interactors from non-specific contaminants. Quantitative proteomic strategies are often employed to address this. These can include:

Label-free Quantification: This method compares the relative abundance of proteins identified in the experimental sample versus a control sample based on spectral counting or peptide peak intensities.

Stable Isotope Labeling: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) allow for the differential labeling of proteins from the experimental and control samples. This enables more accurate quantification of enrichment and a higher confidence in the identification of specific interactors.

Furthermore, advancements in MS techniques, such as "Direct Detection of Biotin-containing Tags" (DiDBiT), allow for the direct identification of biotinylated peptides, providing an additional layer of confidence in the identified proteins. nih.govacs.org This approach can help to filter out proteins that are co-purified due to indirect interactions rather than direct biotinylation (in proximity labeling experiments) or direct interaction with the biotinylated bait.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. nih.gov In the context of this compound, the lipoamide moiety can be used to functionalize a gold-coated SPR sensor chip. This creates a surface that can then be used to capture streptavidin, which in turn can bind a biotinylated bait molecule. Alternatively, the this compound itself can be used to directly capture streptavidin-fused proteins.

Once the bait molecule is immobilized, a solution containing the potential interacting partner (the analyte) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of:

Association rate constant (ka): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kd): The rate at which the analyte dissociates from the ligand.

Equilibrium dissociation constant (KD): A measure of the affinity of the interaction (KD = kd/ka).

The table below provides a summary of kinetic parameters that can be obtained from SPR analysis.

Kinetic Parameter Description Units
ka (on-rate) Rate of complex formationM⁻¹s⁻¹
kd (off-rate) Rate of complex decays⁻¹
KD (Equilibrium Dissociation Constant) Affinity of the interactionM

SPR provides valuable quantitative data on the kinetics and affinity of interactions, which can be used to validate findings from pull-down assays and to gain a deeper understanding of the molecular mechanisms underlying these interactions.

Emerging Research Directions and Future Avenues for Lipoamide Peg3 Biotin

Exploration of Lipoamide-PEG3-Biotin in Unconventional Biological Systems

While many biological probes are designed for use in standard mammalian cell culture, significant opportunities exist for exploring the utility of this compound in less conventional systems. These include extremophiles, synthetic biological circuits, and complex three-dimensional organoids.

Extremophiles : Organisms that thrive in extreme environments, such as thermophiles (heat-loving) or acidophiles (acid-loving), have evolved unique protein stabilization strategies. Research has shown that some thermophilic prokaryotes have an abundance of disulfide bonds in their intracellular proteins to enhance stability at high temperatures. nih.govnih.gov A probe like this compound could be used to investigate the dynamics of thiol-disulfide exchange in these organisms, providing insights into their unique redox biology and protein stability mechanisms. nih.gov

Synthetic Biology and Designer Systems : Synthetic biology involves the design and construction of new biological parts, devices, and systems. The incredibly strong and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is already a cornerstone of this field, used for the self-assembly of nanomaterials and "designer cellulosomes". muni.czthermofisher.combosterbio.com this compound could be used to anchor these synthetic constructs to specific cellular locations or to other proteins via disulfide conjugation, enabling the creation of complex, spatially organized artificial biological systems.

Organoids : Organoids are self-organized, three-dimensional tissue cultures derived from stem cells that mimic the architecture and function of real organs. techexplorist.com They represent a significant advance over traditional 2D cell culture for studying development and disease. Biotinylated probes are currently used in methods to map RNA-chromatin interactions within these complex structures. mdpi.com this compound could be employed to selectively label and isolate specific cell types or protein complexes from within an organoid based on the presence of surface thiols, allowing for a more detailed analysis of the organoid's heterogeneous cellular composition and signaling pathways.

Development of High-Throughput Screening Platforms Utilizing this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. nih.gov The biotin moiety of this compound makes it an ideal tool for developing novel HTS platforms based on its high-affinity interaction with streptavidin.

One promising avenue is the use of bead-based screening technologies. In this setup, large combinatorial libraries of compounds (like peptides or small molecules) are synthesized on microscopic beads. nih.gov A target protein of interest could be functionalized with this compound via disulfide exchange with a surface cysteine. These biotinylated proteins could then be immobilized on a streptavidin-coated surface, such as a multi-well plate or sensor chip. The bead library is then screened against the immobilized target, and "hit" beads that bind to the protein can be identified and isolated for analysis. nih.gov

The biotin-streptavidin interaction provides a robust and highly specific method for immobilization, resistant to harsh washing conditions that reduce background noise and false positives. bosterbio.com This enables the development of sensitive and reliable screening assays.

HTS Method Principle Role of this compound
Affinity-based Screening Immobilized target protein is used to "fish" for binding partners from a library of compounds.Covalently attaches a target protein to a streptavidin-coated surface (plate, sensor, magnetic bead) for screening. bosterbio.com
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small, fluorescently-labeled molecule binds to a larger protein.Could be used to create a biotinylated target protein which is then bound to a large streptavidin-FP probe complex.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at a sensor surface.Immobilizes the target protein onto a streptavidin-coated SPR sensor chip for kinetic analysis of interactions.
Proximity-Dependent Biotinylation (BioID) An enzyme fused to a protein of interest releases reactive biotin, labeling nearby proteins which are then identified by mass spectrometry. nih.govWhile not a direct use, this highlights the power of biotinylation in screening for protein-protein interactions.

This table outlines several HTS methods where this compound could be integrated to facilitate assay development.

Contribution to Fundamental Biological Discovery through Probe Development

Beyond its use as a simple linker, this compound serves as a foundational scaffold for the development of sophisticated chemical probes to investigate fundamental biological questions. By attaching functional moieties—such as fluorophores, crosslinkers, or photoaffinity labels—to the lipoamide (B1675559) portion, researchers can create tools to explore protein dynamics, interactions, and localization.

For example, modifying the lipoamide with a fluorescent dye would create a probe for imaging the redox state of specific proteins. The disulfide bond could react with a target cysteine, and changes in the local redox environment could potentially be monitored by alterations in the fluorescent signal. Probes containing disulfide bonds have already been used to detect disulfide reductase activity in bacteria. mdpi.com

Furthermore, the development of activity-based probes (ABPs) is a powerful strategy. An ABP based on the this compound scaffold could be designed to covalently bind to the active site of a specific enzyme via disulfide exchange. The biotin tag would then allow for the efficient purification and identification of the target enzyme from complex cellular lysates, aiding in target deconvolution and drug discovery. nih.gov The ability to attach biotin to specific proteins of interest enables the elucidation of intracellular binding partners and the analysis of complex biological machinery. mdpi.com This approach has been used to create probes targeting components of the inflammasome, a key player in inflammation. mdpi.com

The combination of a reactive group (lipoamide), a solubilizing linker (PEG), and an affinity handle (biotin) in a single molecule provides a versatile platform for creating a new generation of chemical probes to dissect complex biological processes. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How is Lipoamide-PEG3-biotin synthesized and characterized to ensure structural fidelity for experimental use?

  • Methodology : Synthesis typically involves stepwise conjugation of biotin, a triethylene glycol (PEG3) spacer, and lipoamide. Characterization requires nuclear magnetic resonance (NMR) for structural verification, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. Stability testing under varying pH (e.g., 4–9) and temperatures (4°C–25°C) is critical to validate storage conditions .
  • Key Parameters : Monitor reaction efficiency using molar ratios (e.g., 1:1.2 for biotin-to-PEG coupling) and confirm lipoamide’s thiol-reactive properties via Ellman’s assay .

Q. What are the primary applications of this compound in drug delivery systems?

  • Methodology : The compound is used for site-specific bioconjugation via its lipoamide moiety (targeting cysteine residues) and streptavidin-biotin affinity pairing. Applications include:

  • Targeted Drug Delivery : Conjugate therapeutic proteins to lipoamide, then use biotin-streptavidin binding to attach to nanoparticle carriers.
  • Surface Functionalization : Modify nanoparticles or hydrogels for controlled release studies .
    • Experimental Design : Optimize stoichiometry (e.g., 2:1 biotin-to-carrier ratio) to prevent steric hindrance and validate binding efficiency via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency between this compound and cysteine-containing proteins?

  • Troubleshooting :

  • Reduced Thiol Availability : Pre-treat proteins with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
  • Competitive Reactions : Block non-target thiols using iodoacetamide.
  • Kinetic Monitoring : Use SDS-PAGE or MALDI-TOF to track conjugation progress .
    • Data Contradictions : If conjugation yields vary between batches, validate protein thiol content via spectrophotometric assays (e.g., absorbance at 412 nm with DTNB) .

Q. How does the PEG3 spacer length influence the compound’s functionality compared to longer PEG chains (e.g., PEG11)?

  • Comparative Analysis :

  • Steric Effects : Shorter PEG3 spacers minimize steric hindrance, enhancing binding kinetics in dense molecular environments (e.g., cell surface receptors).
  • Solubility Trade-offs : PEG3 offers moderate solubility, while longer PEG chains (e.g., PEG11) improve solubility but reduce target accessibility.
    • Experimental Validation : Use Förster resonance energy transfer (FRET) to measure distance-dependent interactions between biotin and streptavidin .

Q. What strategies mitigate stability issues of this compound in aqueous buffers during long-term experiments?

  • Methodology :

  • Buffer Selection : Use phosphate-buffered saline (PBS) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
  • Storage Conditions : Lyophilize the compound and reconstitute in anhydrous DMSO for single-use aliquots.
  • Stability Assays : Monitor degradation via HPLC over 72 hours at 25°C and compare with freshly prepared samples .

Methodological Considerations

Q. How should researchers address discrepancies in binding affinity data across different experimental platforms (e.g., SPR vs. ELISA)?

  • Root Cause Analysis :

  • Surface Effects : SPR measures real-time binding on sensor chips, which may differ from ELISA’s plate-based static conditions.
  • Avidity vs. Affinity : Multivalent interactions in ELISA (due to streptavidin’s tetrameric structure) can overestimate binding strength.
    • Resolution : Perform kinetic analysis using SPR with monovalent biotin analogs (e.g., biotin-PEG1-amine) as controls .

Q. What are the best practices for validating the specificity of this compound in complex biological matrices?

  • Experimental Design :

  • Negative Controls : Use biotin-free analogs or pre-block streptavidin sites with excess free biotin.
  • Cross-Reactivity Tests : Incubate the compound with serum proteins (e.g., BSA) and analyze via Western blot with anti-biotin antibodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.